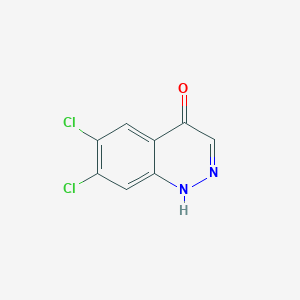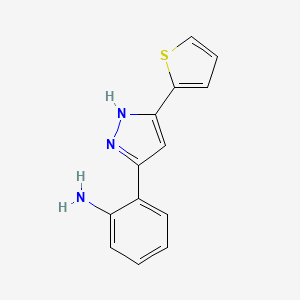
2-(3-(Thiophen-2-YL)-1H-pyrazol-5-YL)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Thiophen-2-YL)-1H-pyrazol-5-YL)aniline is a heterocyclic compound that features a thiophene ring fused with a pyrazole ring and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Thiophen-2-YL)-1H-pyrazol-5-YL)aniline typically involves the condensation of thiophene derivatives with pyrazole and aniline precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Thiophen-2-YL)-1H-pyrazol-5-YL)aniline undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, halogenated derivatives, nitro derivatives, and sulfonated compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(3-(Thiophen-2-YL)-1H-pyrazol-5-YL)aniline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(3-(Thiophen-2-YL)-1H-pyrazol-5-YL)aniline involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific biological target and the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Thiophen-2-YL)aniline: A similar compound with a thiophene ring attached to an aniline moiety.
2-Phenylpyridine: Another heterocyclic compound with a pyridine ring fused to a phenyl group.
2-(Benzo[b]thiophen-2-YL)pyridine: A compound with a benzo[b]thiophene ring fused to a pyridine ring.
Uniqueness
2-(3-(Thiophen-2-YL)-1H-pyrazol-5-YL)aniline is unique due to its combination of a thiophene ring, a pyrazole ring, and an aniline moiety, which imparts distinct electronic and steric properties. This unique structure allows it to interact with a variety of biological targets and participate in diverse chemical reactions, making it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C13H11N3S |
|---|---|
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
2-(5-thiophen-2-yl-1H-pyrazol-3-yl)aniline |
InChI |
InChI=1S/C13H11N3S/c14-10-5-2-1-4-9(10)11-8-12(16-15-11)13-6-3-7-17-13/h1-8H,14H2,(H,15,16) |
Clé InChI |
QKUXARGMIITLJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NNC(=C2)C3=CC=CS3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B11777939.png)
![ethyl 2-[(3R)-3-methylpyrrolidin-1-yl]-2-oxoacetate](/img/structure/B11777940.png)

![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde](/img/structure/B11777963.png)
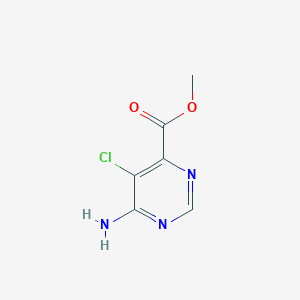
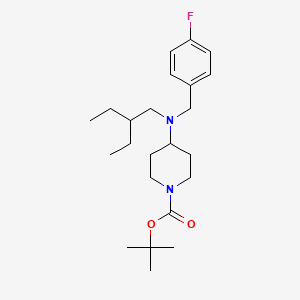
![3-(Pyrrolidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11777981.png)
![1,4-Dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B11777983.png)
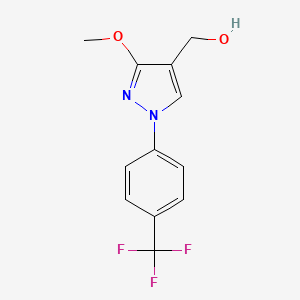

![7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11778002.png)
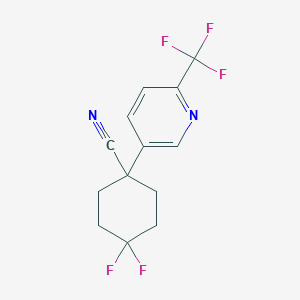
![1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11778010.png)
